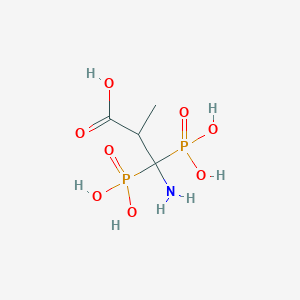
3-Amino-2-methyl-3,3-diphosphonopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-3,3-diphosphonopropanoic acid is an organic compound that features both amino and phosphonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-3,3-diphosphonopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3,3-diphosphonopropanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methyl-3,3-diphosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-methyl-3,3-diphosphonopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-3,3-diphosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-methylpropanoic acid
- 3,3-Diphosphonopropanoic acid
- 2-Methyl-3,3-diphosphonopropanoic acid
Uniqueness
3-Amino-2-methyl-3,3-diphosphonopropanoic acid is unique due to the presence of both amino and phosphonic acid groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
90097-17-9 |
|---|---|
Fórmula molecular |
C4H11NO8P2 |
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
3-amino-2-methyl-3,3-diphosphonopropanoic acid |
InChI |
InChI=1S/C4H11NO8P2/c1-2(3(6)7)4(5,14(8,9)10)15(11,12)13/h2H,5H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
OFHWUHFDLLQVIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
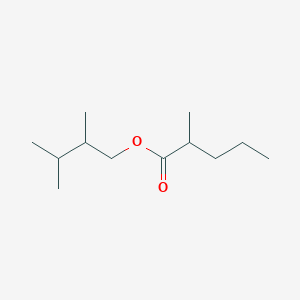
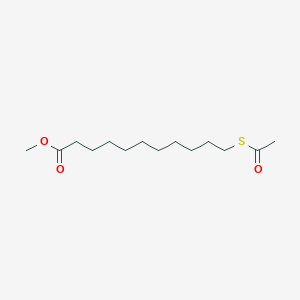
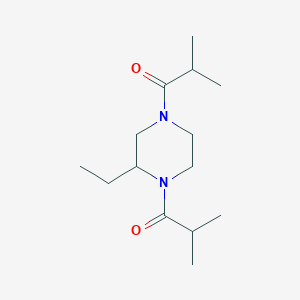

![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)

![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
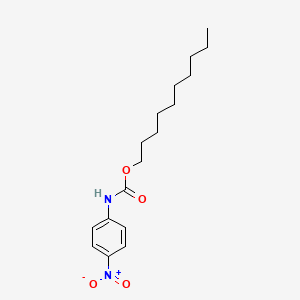

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
